Cyclopentylmethyl decanoate
Description
Cyclopentylmethyl decanoate (CAS No. 120-19-4) is a heterocyclic organic ester with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . Structurally, it consists of a decanoic acid (C₁₀ fatty acid) backbone esterified with a cyclopentylmethyl group. This compound is also known as decanoic acid cyclopentylmethyl ester and is cataloged under ACM120194 in commercial databases .
Properties
CAS No. |
120194-91-4 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
cyclopentylmethyl decanoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-13-16(17)18-14-15-11-9-10-12-15/h15H,2-14H2,1H3 |
InChI Key |
ACRFCWGJALRWRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1CCCC1 |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CCCC1 |
Other CAS No. |
120194-91-4 |
Synonyms |
DACPME decanoic acid cyclopentyl methyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected for comparison due to structural or functional similarities:
Ethyl Decanoate (CAS Not Provided)
Isobutyl Octadecanoate (CAS Not Provided)
Isopentyl Isovalerate (CAS Not Provided)
Cyclopentadecanone (CAS 502-72-7)
Comparative Data Table
Detailed Analysis
This compound vs. Ethyl Decanoate
- Structural Differences: this compound has a bulky cyclopentylmethyl group, whereas ethyl decanoate uses a simpler ethyl group. This difference increases the molecular weight (254.41 vs.
- Applications: Ethyl decanoate is widely used as an internal standard in gas chromatography due to its predictable retention times and volatility . This compound’s larger structure may limit its volatility, making it more suited for non-volatile applications like plasticizers.
This compound vs. Isobutyl Octadecanoate
- Carbon Chain Length: Isobutyl octadecanoate has a C₁₈ fatty acid chain, compared to C₁₀ in this compound. This results in a higher molecular weight (340.58 vs. 254.41 g/mol) and likely higher viscosity, favoring its use in lubricants .
- Functional Groups : Both are esters, but the isobutyl group in the former may offer better solubility in polar solvents compared to the bicyclic cyclopentylmethyl group.
This compound vs. Isopentyl Isovalerate
- Branching vs. Cyclization: Isopentyl isovalerate features branched alkyl groups, whereas this compound has a cyclic structure. The branching in isopentyl isovalerate contributes to its use in flavorings (e.g., fruity notes), while the cyclization in the latter may enhance thermal stability .
This compound vs. Cyclopentadecanone
- Functional Group: Cyclopentadecanone is a ketone, lacking the ester linkage present in this compound. This makes it less prone to hydrolysis but more reactive in nucleophilic addition reactions .
- Applications: Cyclopentadecanone is used as a musk analog in perfumes due to its cyclic ketone structure, whereas this compound’s ester group could make it a fragrance carrier or solvent .
Research Findings and Implications
- Analytical Chemistry: Ethyl decanoate’s role as an internal standard highlights the importance of ester volatility in GC-MS methodologies . This compound’s lower volatility may require alternative quantification methods.
- Material Science : The cyclopentylmethyl group’s steric bulk could improve the thermal stability of polymers when incorporated as a plasticizer, though experimental data is needed .
- Safety: Cyclopentadecanone’s safety data sheet (SDS) emphasizes precautions for ketone handling (e.g., ventilation), suggesting similar protocols may apply to this compound .
Q & A
Q. What steps ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Detailed protocols for synthesis, purification, and characterization must be published, including instrument calibration data (e.g., NMR referencing standards). Independent replication studies by third-party labs and open-access data sharing (e.g., via repositories like Zenodo) enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
